molecular formula C6H6ClNO B1314996 4-Chloro-2-methylpyridine 1-oxide CAS No. 696-08-2

4-Chloro-2-methylpyridine 1-oxide

Cat. No.: B1314996
CAS No.: 696-08-2
M. Wt: 143.57 g/mol
InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is known for its stability under acidic conditions and its ability to form complexes with various metal ions, making it valuable in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyridine 1-oxide typically involves the oxidation of 4-chloro-2-methylpyridine. One common method includes the use of hydrogen peroxide and urea in tetrahydrofuran (THF) as the solvent. The reaction is initiated by cooling the mixture to 0°C, followed by the addition of trifluoroacetic anhydride. The reaction mixture is then allowed to warm to room temperature, and the completion of the reaction is monitored by liquid chromatography-mass spectrometry (LCMS). The product is purified by flash chromatography on silica gel .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert atmospheres and proper handling of reagents, are crucial to ensure the safe production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methylpyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridine 1-oxide involves its ability to form complexes with metal ions. The oxygen atom in the N-oxide group acts as a donor, coordinating with metal ions to form stable complexes. This property is particularly useful in the extraction and separation of metal ions from mixtures. The compound’s reactivity is influenced by the electronic effects of the chlorine and methyl groups, which can affect its interaction with other molecules and reagents .

Comparison with Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide
  • 2-Chloro-5-methylpyridine N-oxide
  • 4-Chloro-2,3-dimethylpyridine 1-oxide

Comparison: 4-Chloro-2-methylpyridine 1-oxide is unique due to its specific substitution pattern, which influences its chemical reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming stable complexes with metal ions, making it particularly valuable in nuclear waste management and other applications requiring selective metal ion extraction .

Properties

IUPAC Name

4-chloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAILJAVYTROIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480670
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-08-2
Record name 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitro-2-picoline N-oxide (20 g, 130 mmol) was added to acetyl chloride (120 ml, 1688 mmol) in a nitrogen atmosphere at −25° C. The mixture was stirred at −30 to 5° C. for 4 hours and 15 minutes. After the reaction mixture was diluted with ethyl acetate (about 150 ml) and chloroform (about 100 ml), the mixture was concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 50/50, 25/75, ethyl acetate, ethyl acetate/methanol=20/1) to obtain the title compound (3.14 g) as brown oil. Simultaneously, a crude product (about 17 g) was obtained. The crude product thus obtained was further purified by silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=75/25, 40/60, 25/75, ethyl acetate) to obtain the title compound (5.39 g) separately as brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.4 g (0.1 mol) of 2-methyl-4-nitropyridine 1-oxide was added to 78.5 g (1 mol) of acetyl chloride at -10° C. The obtained mixture was stirred under cooling with ice for 0.5 hour. After the completion of the reaction, 300 ml of ice-water was added to the reaction mixture. The obtained mixture was neutralized with sodium carbonate and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure and purified by silica gel column chromatography (ethyl acetate/n-hexane/methanol) to obtain 4.7 g of the title compound.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

15.4 g (0.1 mol) of 4-nitro-2-picoline-N-oxide are added in portions at 0° C. to 75 ml of acetyl chloride. On warming to room temperature, a clear solution results which is added dropwise to ice with stirring. After adding K2CO3, the mixture is extracted several times using dichloromethane and ethyl acetate. After evaporating, the product is purified chromatographically on silica gel. The oil obtained crystallizes on standing, m.p. 37° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 4
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 5
4-Chloro-2-methylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.